molecular formula C8H8ClN3 B1437498 4-Chloro-1-methyl-1H-indazol-3-amine CAS No. 959240-93-8

4-Chloro-1-methyl-1H-indazol-3-amine

Cat. No. B1437498
M. Wt: 181.62 g/mol
InChI Key: QAPUYNUPNBARPB-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-indazol-3-amine is a chemical compound with the CAS Number: 959240-93-8 . It has a molecular weight of 181.62 . The IUPAC name for this compound is 4-chloro-1-methyl-1H-indazol-3-amine .


Molecular Structure Analysis

The InChI code for 4-Chloro-1-methyl-1H-indazol-3-amine is 1S/C8H8ClN3/c1-12-6-4-2-3-5 (9)7 (6)8 (10)11-12/h2-4H,1H3, (H2,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-1-methyl-1H-indazol-3-amine is a solid at room temperature .

Scientific Research Applications

1. Antitumor Activity

  • Summary of Application : Indazole derivatives have been synthesized and evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
  • Methods of Application : The compounds were designed and synthesized by molecular hybridization strategy .
  • Results : Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .

2. Anti-inflammatory Activity

  • Summary of Application : A novel indazolane derivative demonstrated anti-inflammatory activity similar to that of phenylbutazone and greater than that of benzidamine .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results showed weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .

3. Antihypertensive Activity

  • Summary of Application : Indazole-containing heterocyclic compounds have been used as antihypertensive agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results were not specified in the source .

4. Antidepressant Activity

  • Summary of Application : Imidazole, a similar compound to indazole, has been used in the development of antidepressant drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results were not specified in the source .

5. Anti-Inflammatory Activity

  • Summary of Application : Indazole derivatives have been found to possess anti-inflammatory activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results were not specified in the source .

6. Antibacterial Activity

  • Summary of Application : Imidazole, a similar compound to indazole, has been used in the development of antibacterial drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results were not specified in the source .

7. Antiviral Activity

  • Summary of Application : Imidazole, a similar compound to indazole, has been used in the development of antiviral drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results were not specified in the source .

8. Antifungal Activity

  • Summary of Application : Imidazole, a similar compound to indazole, has been used in the development of antifungal drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results were not specified in the source .

9. Anti-HIV Activity

  • Summary of Application : Indazole derivatives have been found to possess anti-HIV activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results were not specified in the source .

10. Antidiabetic Activity

  • Summary of Application : Imidazole, a similar compound to indazole, has been used in the development of antidiabetic drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results were not specified in the source .

11. Anti-osteoporosis Activity

  • Summary of Application : Indazole derivatives have been found to possess anti-osteoporosis activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results were not specified in the source .

12. Anticonvulsant Activity

  • Summary of Application : Imidazole, a similar compound to indazole, has been used in the development of anticonvulsant drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results were not specified in the source .

Safety And Hazards

The safety information for 4-Chloro-1-methyl-1H-indazol-3-amine indicates that it has hazard statements H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

4-chloro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPUYNUPNBARPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650992
Record name 4-Chloro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-1H-indazol-3-amine

CAS RN

959240-93-8
Record name 4-Chloro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Liu, SF Hung, CL Chen, MH Lin - Tetrahedron, 2013 - Elsevier
… As described in the general procedure, reaction of 4-chloro-1-methyl-1H-indazol-3-amine 2h (0.54 g, 3.0 mmol) and tert-butyl nitrite (1.0 mL, 8.1 mmol, 2.7 equiv) in THF (12.0 mL) …
Number of citations: 19 www.sciencedirect.com

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